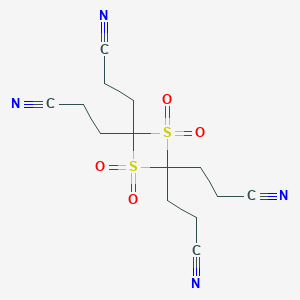
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BCPA, is a synthetic compound that has been extensively studied for its potential use as a herbicide. It belongs to the family of phenoxyacetamide herbicides, which are widely used in agriculture to control the growth of weeds. BCPA has been shown to be effective against a broad range of weeds, making it a promising candidate for use in crop protection.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide binds to the biotin carboxylase domain of ACC, preventing the binding of biotin and the subsequent carboxylation of acetyl-CoA. This leads to a depletion of malonyl-CoA, which is required for the biosynthesis of fatty acids. As a result, the growth and development of the target weeds is inhibited, leading to their death.
Biochemical and Physiological Effects
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of fatty acids, leading to a depletion of membrane lipids and storage lipids. This can affect the membrane integrity and energy metabolism of the plants, leading to their death. 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has also been shown to affect the expression of several genes involved in lipid metabolism and stress response.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has several advantages as a herbicide for lab experiments. It is effective against a broad range of weeds, making it a useful tool for studying weed control. It is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide also has some limitations. It can be toxic to non-target organisms, including humans and animals, and care should be taken when handling it. In addition, its effectiveness can be affected by environmental factors, such as temperature and moisture.
Future Directions
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide. One area of interest is the development of new derivatives of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide that are more effective and selective against weeds. Another area of interest is the study of the environmental fate and transport of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide, including its persistence in soil and potential for leaching into groundwater. Finally, there is a need for further research on the potential ecological impacts of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide on non-target organisms, including both plants and animals.
Synthesis Methods
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-bromo-4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 5-chloro-2-methoxyaniline to yield 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide. The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been extensively studied for its potential use as a herbicide. It has been shown to be effective against a broad range of weeds, including both monocots and dicots. 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide works by inhibiting the biosynthesis of fatty acids, which are essential for the growth and development of plants. This leads to the death of the target weeds, while leaving the crop plants unharmed.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(17)6-11(13)16/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPFRAGUZNYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)
![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)
![2-[1-(2-methylbenzyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116896.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)

![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)

![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)